molecular formula C10H7F2N3O2 B2674657 1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid CAS No. 2248286-78-2

1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

Cat. No. B2674657
CAS RN: 2248286-78-2
M. Wt: 239.182
InChI Key: CCPZNSNYIZRQLI-UHFFFAOYSA-N
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Description

“1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H10F2N4O . It is used in the synthesis of difluoromethylpyrazole carboxamide compounds, which can act as succinate dehydrogenase inhibitors .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.76g, 10.0mmol), thionyl chloride (30.0mmol) and N,N-dimethylformamide (0.5mL) at 95°C for 4 hours to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride . The product is then dissolved in CH2Cl2 (30.0mL) for later use .


Molecular Structure Analysis

The molecular structure of this compound is monoclinic, with a P21/n space group . The unit cell parameters are: a = 8.7616(10)Å, b = 14.2418(17)Å, c = 9.7191(12)Å, β = 107.6020° . The volume of the unit cell is 1156.0(2)Å3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation, esterification, addition, substitution, cyclization, methylation, and basic hydrolysis .


Physical And Chemical Properties Analysis

The density of this compound is 1.307 g/cm3 . It has a boiling point of 288.4°C, a flash point of 128.2°C, and a vapor pressure of 0.27 Pa at 25°C .

Safety and Hazards

When handling this compound, it is advised to avoid breathing mist, gas or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[3-(difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8(12)7-2-1-3-13-9(7)15-5-6(4-14-15)10(16)17/h1-5,8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPZNSNYIZRQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid

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